
"1-(3-Nitropyridin-2-YL)ethanone" CAS number
55675-33-7

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-YL)ethanone

Cat. No.: B063808 Get Quote

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)ethanone (CAS 55675-33-7): A

Versatile Heterocyclic Building Block

Executive Summary
1-(3-Nitropyridin-2-yl)ethanone is a functionalized heterocyclic compound poised for

significant utility in synthetic and medicinal chemistry. The strategic placement of an acetyl

group and a nitro group on the pyridine core creates a molecule with a rich and versatile

reactivity profile. The electron-withdrawing nature of both substituents activates the pyridine

ring for specific chemical transformations, making it an ideal starting point for the synthesis of

more complex molecular architectures. This guide provides a comprehensive overview of its

properties, plausible synthetic routes, core reactivity, and potential applications, particularly in

the field of drug discovery. By analyzing the known chemistry of closely related 2-substituted-3-

nitropyridines, we can elucidate the mechanistic principles that govern its utility and provide

actionable protocols for researchers.

The Strategic Importance of the 3-Nitropyridine
Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its

ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a

nitro group (NO₂) profoundly alters the electronic landscape of this ring. Positioned at the 3-
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position, the nitro group acts as a powerful electron-withdrawing group, which serves two

primary functions:

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group can function as an

efficient leaving group (nucleofuge), particularly when the ring is further activated by other

electron-withdrawing substituents. This allows for the direct introduction of a wide array of

nucleophiles.

Modulation of Physicochemical Properties: The presence of the nitro group influences the

molecule's polarity, solubility, and electronic properties, which are critical parameters in drug

design.

The acetyl group at the 2-position not only contributes to the electronic activation of the ring but

also serves as a versatile synthetic handle for a plethora of chemical transformations, including

condensations, reductions, and derivatizations.

Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not broadly published, its key

properties can be reliably predicted or are available from chemical suppliers.

Property Value Source / Rationale

CAS Number 55675-33-7 -

Molecular Formula C₇H₆N₂O₃ Based on structure

Molecular Weight 166.14 g/mol Based on structure

Appearance
Pale-yellow to yellow-brown

solid/semi-solid
Analogy to similar compounds

Storage Temperature
Room temperature, under inert

atmosphere

Recommended for nitro-

aromatics

IUPAC Name 1-(3-nitropyridin-2-yl)ethanone Standard nomenclature

InChI Key
WJBPEUKZXRFJDM-

UHFFFAOYSA-N
Isomer-specific identifier
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Spectroscopic Characterization (Predicted):

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0

ppm), significantly downfield due to the electron-withdrawing effects of the nitro and acetyl

groups. The methyl protons of the acetyl group would present as a sharp singlet around δ

2.5-2.8 ppm.

¹³C NMR: The carbonyl carbon would be observed around δ 190-200 ppm. The aromatic

carbons would appear in the δ 120-160 ppm range, with carbons attached to or ortho/para to

the nitro group being significantly influenced.

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch (around 1700

cm⁻¹) and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and

1350 cm⁻¹, respectively).

Proposed Synthesis and Mechanistic Insight
A direct and logical approach to the synthesis of 1-(3-nitropyridin-2-yl)ethanone involves the

regioselective nitration of the commercially available precursor, 1-(pyridin-2-yl)ethanone. The

directing effects of the acetyl group and the protonated pyridine nitrogen under strong acidic

conditions are the critical factors governing the reaction's outcome.

1-(Pyridin-2-yl)ethanone

Nitrating Mixture
(H₂SO₄/HNO₃)

1-(3-Nitropyridin-2-yl)ethanone
(CAS 55675-33-7)

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for 1-(3-nitropyridin-2-yl)ethanone.

Experimental Protocol: Nitration of 1-(Pyridin-2-
yl)ethanone
Causality: This protocol employs a standard nitrating mixture. Concentrated sulfuric acid

protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, and also

protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the

active nitrating agent.

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath

(0-5 °C), slowly add 1-(pyridin-2-yl)ethanone (1.0 eq) to concentrated sulfuric acid (98%, ~3-

4 mL per gram of starting material).

Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled

mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) dropwise to the

reaction mixture over 30-45 minutes.

Reaction Progression: After the addition is complete, allow the reaction to stir at room

temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting

material.

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

Neutralization and Extraction: Slowly neutralize the cold aqueous solution with a saturated

sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8. Extract the aqueous

layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield the desired 1-(3-nitropyridin-2-yl)ethanone.

Core Reactivity: A Gateway to Chemical Diversity
The true value of this molecule lies in its predictable and versatile reactivity, dominated by the

interplay between the nitro and acetyl groups.
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A. Nucleophilic Aromatic Substitution (SNAr) at the C3
Position
Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro

group is an excellent nucleofuge, undergoing selective substitution with various nucleophiles,

particularly thiols.[1][2] This reactivity is directly applicable to 1-(3-nitropyridin-2-yl)ethanone.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized

anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized

onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity is restored by

the expulsion of the nitrite anion (NO₂⁻).

Reactant
(1-(3-Nitropyridin-2-yl)ethanone)

Meisenheimer Complex
(Resonance Stabilized)

+ Nu:⁻

Nu:⁻

Substituted Product

- NO₂⁻

NO₂⁻

Click to download full resolution via product page

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Thiolation of 1-(3-Nitropyridin-2-
yl)ethanone
This protocol provides a self-validating system for introducing sulfur nucleophiles, a common

strategy in medicinal chemistry.[1]
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Materials: 1-(3-nitropyridin-2-yl)ethanone (1.0 eq), desired thiol (e.g., benzyl mercaptan,

1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

Reaction Setup: To a solution of the thiol in anhydrous DMF, add potassium carbonate and

stir for 10 minutes at room temperature to form the thiolate anion.

Addition of Substrate: Add 1-(3-nitropyridin-2-yl)ethanone to the mixture.

Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by

TLC. The reaction is typically complete within 1-3 hours.[1]

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with ethyl acetate (3x).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1-(3-

(thiol-substituted)pyridin-2-yl)ethanone derivative.

B. Transformations of the Acetyl Group
The acetyl moiety is a versatile functional group that can undergo a wide range of standard

chemical transformations, allowing for further diversification of the molecular scaffold. These

reactions include:

Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.

Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride

(NaBH₄). This alcohol can be a precursor for further reactions.[3]

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

to create new C-C bonds.[4]

Formation of Heterocycles: The acetyl group can be a key component in cyclization reactions

to form fused or appended heterocyclic systems.
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Caption: Derivatization pathways from the core 1-(3-nitropyridin-2-yl)ethanone scaffold.

Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value is realized in its

ability to generate libraries of diverse molecules for screening in drug discovery programs.

Kinase Inhibitors: The pyridine core is a well-established scaffold in kinase inhibitor design.

The functional handles on this molecule allow for the systematic exploration of the chemical

space around the core to optimize binding and selectivity. For instance, N-(thiazol-2-

yl)pyridin-2-amine derivatives have been developed as potent KDR kinase inhibitors.[5]

TRP Channel Modulators: Pyridinyl methanol derivatives have been identified as potent and

selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel,

which is implicated in pain and inflammation.[3] The acetyl group on our title compound can

be readily reduced to the corresponding alcohol, providing a direct entry point into this class

of molecules.
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Fragment-Based and Diversity-Oriented Synthesis: The dual reactivity allows for its use in

fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The core can

be elaborated through SNAr on one side and acetyl group chemistry on the other, rapidly

generating a library of compounds with diverse three-dimensional shapes and

pharmacophoric features. This approach aligns with modern medicinal chemistry strategies,

such as the use of "click chemistry" for efficient lead discovery.[6]

Safety and Handling
As with all nitro-aromatic compounds, appropriate safety precautions are essential. The

following guidelines are based on data for structurally related nitropyridines.[7][8]

Hazard Category GHS Information Precautionary Measures

Acute Toxicity H302: Harmful if swallowed.
P264: Wash skin thoroughly

after handling.

Skin Irritation H315: Causes skin irritation.
P280: Wear protective

gloves/eye protection.

Eye Irritation
H319: Causes serious eye

irritation.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation.

P261: Avoid breathing

dust/fume. P271: Use only

outdoors or in a well-ventilated

area.

Handling: Should be handled in a well-ventilated area, preferably a fume hood, while wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from

incompatible materials.[7]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
1-(3-Nitropyridin-2-yl)ethanone represents a highly valuable, albeit under-utilized, building

block for chemical synthesis. Its defined regiochemistry and dual functional handles provide a

robust platform for generating molecular diversity. The predictable SNAr reactivity of the 3-nitro

group, coupled with the versatility of the 2-acetyl moiety, offers chemists a reliable and efficient

route to novel pyridyl derivatives. For researchers in drug discovery, this compound is a key

intermediate for accessing compound libraries targeting a wide range of biological targets, from

protein kinases to ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b063808#1-3-nitropyridin-2-yl-ethanone-cas-number-
55675-33-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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